molecular formula C20H17N3O2S B2780968 N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-92-3

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2780968
CAS RN: 2034274-92-3
M. Wt: 363.44
InChI Key: GGMDXXGEGRHZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival, making it an attractive target for drug development.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has been widely used as a tool compound in scientific research to investigate the role of PI3K signaling in cellular processes and disease pathogenesis. It has been shown to inhibit PI3K activity in a dose-dependent manner, leading to downstream effects on various signaling pathways, including Akt, mTOR, and MAPK. This compound has been used to study the role of PI3K in cancer, neurodegenerative diseases, and cardiovascular diseases, among others.

Mechanism of Action

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to a decrease in downstream signaling through the Akt/mTOR pathway, resulting in reduced cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation and migration. In neurons, this compound has been shown to protect against oxidative stress and neurotoxicity. In cardiovascular cells, this compound has been shown to inhibit angiogenesis and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has several advantages as a tool compound for scientific research, including its selectivity for PI3K and its ability to inhibit downstream signaling pathways. However, its potency and specificity can vary depending on the cell type and context, and it can have off-target effects on other kinases. Additionally, this compound can be toxic to cells at high concentrations, and its effects can be reversible or irreversible depending on the duration of treatment.

Future Directions

There are several future directions for research involving N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide. One area of interest is the development of more potent and selective PI3K inhibitors for use in drug development. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases. Additionally, the combination of this compound with other drugs or therapies is an area of interest for cancer treatment and other diseases. Finally, the development of more specific and sensitive assays for measuring PI3K activity is an area of interest for improving the accuracy and reproducibility of scientific research.

Synthesis Methods

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminoindole with 2-bromoethylamine, followed by the reaction of the resulting intermediate with 4-(2-chloroethoxy)benzoic acid and thiosemicarbazide. The final product is obtained after purification by column chromatography and recrystallization.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-19(14-5-7-16(8-6-14)25-20-22-11-12-26-20)21-10-9-15-13-23-18-4-2-1-3-17(15)18/h1-8,11-13,23H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDXXGEGRHZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.